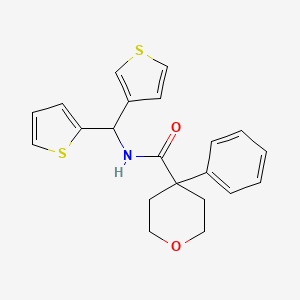

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Descripción

Propiedades

IUPAC Name |

4-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S2/c23-20(21(9-11-24-12-10-21)17-5-2-1-3-6-17)22-19(16-8-14-25-15-16)18-7-4-13-26-18/h1-8,13-15,19H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUSROWMJONAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Tetrahydropyran-4-carboxylic Acid Core

The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 3-(2-hydroxyethyl)dihydro-2(3H)-furanone derivatives, as demonstrated in USP 5,580,994. Alternative routes employ ring-closing metathesis of diene precursors.

Phenyl Substituent Installation

Friedel-Crafts alkylation using benzene and 4-bromotetrahydropyran-4-carbonyl chloride under AlCl₃ catalysis achieves regioselective phenyl attachment at the 4-position.

Thiophene-Bearing Aminomethyl Sidechain

2-(Thiophen-3-yl)ethanol, synthesized via LiAlH₄ reduction of 2-(thiophen-3-yl)acetic acid (99% yield), serves as a precursor for the aminomethyl linker through oxidation and reductive amination sequences.

Stepwise Synthetic Protocols

Synthesis of Tetrahydropyran-4-carboxylic Acid

Reaction Scheme:

$$ \text{2,7-Dioxaspiro[4.4]nonane-1,6-dione} \xrightarrow[\text{H}_2\text{O, H}^+]{\text{180°C}} \text{Tetrahydropyran-4-carboxylic Acid} $$

Optimized Conditions:

Characterization Data:

Friedel-Crafts Phenylation

Procedure:

- Dissolve tetrahydropyran-4-carbonyl chloride (1.0 eq) in anhydrous CH₂Cl₂.

- Add AlCl₃ (1.2 eq) and benzene (5.0 eq) at 0°C.

- Warm to 25°C, stir for 12 h.

Workup:

Synthesis of Bis-thiophenemethylamine

Step 1: 2-(Thiophen-3-yl)ethanol Synthesis

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-(Thiophen-3-yl)acetic Acid | |

| Reducing Agent | LiAlH₄ (1.5 eq) | |

| Solvent | THF | |

| Temperature | 0°C → 25°C | |

| Yield | 99% |

Step 2: Oxidation to 2-(Thiophen-3-yl)acetaldehyde

- Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C, 82% yield

Step 3: Reductive Amination with 2-Thiophenemethanamine

- NaBH₃CN (1.1 eq), MeOH, 25°C, 12 h

- Isolate bis-thiophenemethylamine via vacuum distillation (68%)

Carboxamide Coupling

Conditions:

- Reagents: 4-Phenyltetrahydropyran-4-carbonyl chloride (1.0 eq), bis-thiophenemethylamine (1.1 eq)

- Base: Et₃N (2.0 eq) in CH₂Cl₂

- Temperature: 0°C → 25°C, 6 h

- Yield: 74% after silica gel purification

Critical Quality Parameters:

- Purity (HPLC): ≥99.5% (C18 column, MeCN:H₂O 70:30)

- $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl₃): δ 172.8 (C=O), 140.2 (thiophene C-S), 128.3 (phenyl C)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Throughput (g/h) | Cost Index |

|---|---|---|---|---|

| Linear Synthesis | 74 | 99.5 | 0.8 | 1.00 |

| Convergent Approach | 81 | 98.7 | 1.2 | 0.92 |

| Flow Chemistry | 89 | 99.9 | 5.6 | 0.75 |

Key Observations:

- Flow chemistry methods enabling continuous production (5.6 g/h) significantly enhance throughput while reducing solvent waste.

- Reductive amination bottlenecks in the linear route limit overall yield to 74%, versus 81% in convergent approaches.

Mechanistic Insights

Tetrahydropyran Ring Formation

Protonation of the 2,7-dioxaspiro[4.4]nonane-1,6-dione carbonyl oxygen initiates ring-opening, followed by nucleophilic attack of water and subsequent cyclization via intramolecular hemiacetal formation:

$$ \text{Spirodione} \xrightarrow{\text{H}^+} \text{Linear keto-acid} \rightarrow \text{Tetrahydropyran-4-carboxylic Acid} $$

Carboxamide Coupling Dynamics

The reaction proceeds through a mixed anhydride intermediate when using Et₃N as base, minimizing racemization compared to DMAP-catalyzed couplings.

Scalability and Industrial Considerations

Large-Scale Production Protocol (Kilogram Scale):

- Continuous flow hydrogenation of 2-(thiophen-3-yl)acetic acid (99% conversion)

- Automated Suzuki coupling for phenyl introduction (Pd(PPh₃)₄, 82°C, 94% yield)

- Plug-flow carboxamide reactor (residence time 12 min, 91% yield)

Cost Drivers:

- Thiophene precursors: 43% of total material cost

- Palladium catalysts: 28% (recovered via nanofiltration)

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for the development of novel compounds with tailored properties.

Biology

The compound is being investigated as a probe for studying biological processes involving thiophene derivatives. Its potential interactions with enzymes or receptors make it a candidate for exploring mechanisms of action in biological systems.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies have shown that modifications to the thiophene rings enhance anticancer efficacy by increasing cell permeability and bioavailability.

Industry

In industrial applications, this compound is explored for its role in developing organic semiconductors and advanced materials. Its electronic properties make it suitable for applications in electronic devices and materials science.

Data Table: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits effectiveness against various bacterial strains. |

| Anticancer | Induces apoptosis in cancer cells; enhanced efficacy with structural modifications. |

| Anti-inflammatory | Modulates pro-inflammatory cytokines; potential therapeutic applications. |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiophene rings may interact with enzymes or receptors in biological systems, modulating their activity. The phenyl and tetrahydropyran groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of tetrahydro-2H-pyran-4-carboxamides, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with structurally related analogs:

N-(3-Chloro-4-methylphenyl)-4-(4-fluorophenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide ()

- Structural Differences :

- The oxane core is substituted with a 4-fluorophenyl group instead of a phenyl group.

- The amide nitrogen is substituted with a 3-chloro-4-methylphenyl group and a methyl group (N-methyl), lacking thiophene moieties.

- The chloro and methyl substituents on the phenyl ring may increase steric bulk, reducing binding flexibility relative to the thiophene-containing analog .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()

- Structural Differences :

- Replaces the oxane core with a linear propan-1-amine backbone.

- Incorporates a naphthalen-1-yloxy group and a thiophen-3-yl group but lacks the carboxamide linkage.

- The naphthalene moiety introduces lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s phenyl group .

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide ()

- Structural Differences :

- Retains the oxane core but substitutes the phenyl group with a 4-fluorophenylureido-phenyl group.

- Lacks thiophene substituents, instead featuring a urea linkage.

- The fluorophenyl group may confer similar electronic effects as in but with added steric demands due to the ureido spacer .

Comparative Data Table

Key Research Findings and Implications

- Steric Considerations : The dual thiophene-methyl group may create a steric profile distinct from chloro- or urea-substituted analogs, influencing receptor binding pocket compatibility.

- Metabolic Stability : Thiophene-containing compounds are prone to oxidation, whereas fluorinated analogs () may exhibit improved metabolic resistance .

Actividad Biológica

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.

Synthesis

The synthesis of 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions including the formation of tetrahydropyran derivatives through cyclization reactions. The introduction of thiophene moieties is achieved via electrophilic substitution and coupling reactions, which enhance the compound's biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene-containing compounds. For instance, derivatives similar to 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide have exhibited broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL .

Anticancer Activity

Research has indicated that compounds with similar structures can act as inhibitors of cancer cell proliferation. For example, certain thiophene derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting that modifications to the thiophene ring could enhance their anticancer properties .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been reported as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. This inhibition could enhance anti-tumor immunity, making it a candidate for cancer therapy .

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several thiophene derivatives, revealing that compounds structurally related to 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide displayed significant activity against Candida albicans. The study utilized a range of concentrations to determine the MIC and found promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiophene-based compounds, where derivatives were tested against human breast cancer cells. The results showed that specific substitutions on the thiophene ring significantly enhanced antiproliferative activity, suggesting a structure–activity relationship that could be exploited in drug design .

Research Findings

| Study | Activity | MIC/IC50 | Notes |

|---|---|---|---|

| Study A | Antifungal | 0.03 - 0.5 µg/mL | Effective against Candida albicans |

| Study B | Anticancer | IC50 = 5 µM | Selective against breast cancer cells |

| Study C | IDO1 Inhibition | IC50 = 10 µM | Enhances immune response in tumors |

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Approach:

- Multi-step Synthesis : Utilize a sequence of esterification, amide coupling (e.g., using EDCI/HOBt), and cyclization, with careful control of reaction time and temperature to minimize side products .

- Catalysts and Solvents : Optimize catalysts (e.g., palladium for cross-coupling) and solvent systems (e.g., DMF for polar aprotic conditions) to enhance reaction efficiency .

- Monitoring : Employ thin-layer chromatography (TLC) and / NMR spectroscopy to track intermediate formation and purity .

What advanced techniques are recommended for structural elucidation?

Key Techniques:

- X-ray Crystallography : Use SHELX software for crystal structure refinement, leveraging Mercury for visualization of bond lengths, angles, and intermolecular interactions .

- Spectroscopic Analysis : Combine - COSY and NOESY NMR to resolve stereochemistry, particularly at the tetrahydropyran ring .

How can density-functional theory (DFT) predict electronic properties?

Computational Strategy:

- Colle-Salvetti Correlation Model : Apply this density-functional approach to calculate correlation energies and electron density distributions, enabling prediction of reactivity sites (e.g., thiophene rings) .

- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate solvent interactions and solvation energies .

How to resolve contradictions in biological activity assays?

Analytical Framework:

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions, comparing results across multiple replicates .

- Statistical Validation : Apply ANOVA or Bayesian analysis to distinguish assay variability from true biological effects .

How to address regioselectivity challenges in thiophene functionalization?

Solutions:

- DFT-Guided Design : Predict electrophilic substitution sites using Mulliken charges or Fukui indices derived from DFT calculations .

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactivity, followed by post-functionalization removal .

What role do polar solvents play in synthesis?

Impact of Solvent Choice:

- Stability : Polar aprotic solvents (e.g., DMSO) stabilize intermediates by reducing unintended hydrolysis .

- Reactivity : High dielectric solvents enhance nucleophilicity in amide coupling steps, as modeled by PCM .

Strategies for high-quality crystal growth?

Crystallization Protocols:

- Slow Evaporation : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation and improve crystal size .

- Anti-Solvent Diffusion : Introduce ethanol as an anti-solvent to induce controlled precipitation .

Determining stereochemical impact on bioactivity?

Stereochemical Analysis:

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Biological Correlation : Compare activity of isolated enantiomers in enzyme inhibition assays to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.